molecular formula C8H7N2O2+ B089390 3-Phenylsydnone CAS No. 120-06-9

3-Phenylsydnone

Cat. No. B089390
CAS RN: 120-06-9
M. Wt: 162.15 g/mol
InChI Key: KQEVEDHJIGSXDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Phenylsydnone and its derivatives are synthesized through various methods. For example, a method for the synthesis of 3-methyl-4-phenylsydnone involved UV irradiation in solution, generating nitrile-imine which reacts with activated C, C double bonds and heterocumulenes to give five-membered heterocycles (Pfoertner & Foricher, 1980). Another synthesis approach described the creation of derivatives of 3-phenylsydnone with a pyrazolyl moiety (Havanur, Badami, & Puranik, 1980).

Molecular Structure Analysis

The molecular structure of 3-Phenylsydnone derivatives has been confirmed through various spectroscopic techniques. For example, a study on the synthesis of 2H-indazole-4,7-dione derivatives from 3-phenylsydnone used X-ray methods to determine the crystal structure (Nan'ya et al., 1987).

Chemical Reactions and Properties

3-Phenylsydnone undergoes various chemical reactions. A thermal reaction of 3-phenylsydnone with isoprene yielded different cycloaddition products, demonstrating its reactivity (Haneda, Imagawa, & Kawanisi, 1976). The photochemical reactions of 3-Phenylsydnone derivatives have also been explored, yielding diverse products depending on the reaction conditions (Huseya, Chinone, & Ohta, 1972).

Physical Properties Analysis

The physical properties of sydnone derivatives have been investigated through various measurements such as dielectric constant, refractive index, density, and viscosity. For instance, the dielectric constant of 3-propylsydnone was found to be very high compared to many organic solvents (Sasaki & Ishibashi, 1990).

Chemical Properties Analysis

The chemical properties of 3-Phenylsydnone and its derivatives are unique due to the mesoionic nature of sydnones. The electrophilic substitution reactions of various sydnone derivatives have been studied to understand the dual nature of the sydnone ring (Ding et al., 2013). Also, the donor-acceptor properties of sydnone derivatives have been investigated, revealing their high dielectric constants and other unique characteristics (Handa et al., 1997).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : 3-Phenylsydnone has been used as a versatile precursor in synthesizing various heterocyclic compounds like pyrazoles, fused pyranopyrazoles, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. These compounds have shown high fungicidal activities, indicating potential applications in pharmaceuticals and agriculture (Jogul et al., 2009).

  • Photochemical Reactions : Studies on the photochemical reactions of 3-Phenylsydnone, such as with 3-Methyl-4-phenylsydnone, have shown its capability to generate heterocycles upon UV irradiation. This property can be exploited in synthetic chemistry for creating diverse molecular structures (Pfoertner & Foricher, 1980).

  • Central Nervous System Depression Properties : Certain disubstituted 3-Phenylsydnones have been synthesized and screened for CNS depression properties. Specific substitutions in the phenyl ring of these compounds have shown to enhance CNS depression action, suggesting their potential use in developing new CNS depressants (Ugarkar et al., 1978).

  • Synthesis of Sydnone Complexes : 3-Phenylsydnone has been used in the synthesis of complexes with metals such as palladium and platinum. These complexes have applications in organic synthesis and potentially in the development of new materials (Kalinin et al., 1989).

  • Antibacterial Agents : Several 3-Phenylsydnone derivatives have been synthesized and tested for antibacterial activity. The findings suggest their potential as novel antibacterial agents, which could be significant in addressing antibiotic resistance issues (Moustafa et al., 2004).

  • Anti-Inflammatory and Analgesic Testing : Various styrylcarbonyl 3-Phenylsydnone derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic properties. Some of these compounds have shown promising results, indicating their potential in developing new drugs for pain and inflammation management (Satyanarayana & Rao, 1995).

Future Directions

While specific future directions for the study of 3-Phenylsydnone are not mentioned in the literature, sydnones in general are of interest in the field of organic chemistry due to their unique reactivity and potential applications in the synthesis of pharmaceuticals and agrochemicals .

properties

IUPAC Name

3-phenyloxadiazol-3-ium-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-6-10(9-12-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEVEDHJIGSXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+]2=NOC(=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152639
Record name 3-Phenylsydnone
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666565
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Phenylsydnone

CAS RN

120-06-9
Record name 1,2,3-Oxadiazolium, 5-hydroxy-3-phenyl-, inner salt
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Record name 3-Phenylsydnone
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Record name 3-Phenylsydnone
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Record name 3-Phenylsydnone
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Record name 3-Phenylsydnone
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Record name 3-phenyloxadiazol-3-ium-5-olate
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Record name N-PHENYLSYDNONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
512
Citations
H Totoe, AE McGowin, K Turnbull - The Journal of Supercritical Fluids, 2000 - Elsevier
… the reaction between 3-phenylsydnone and methyl … of 3-phenylsydnone to a mixture of regioisomeric carbomethoxy-pyrazoles was accomplished by treating the 3-phenylsydnone with …
Number of citations: 29 www.sciencedirect.com
RS Narla, MNA Rao - Journal of pharmacy and pharmacology, 1995 - Wiley Online Library
… 3-Phenylsydnone scavenged the stable free radical, l,l-… reduce ferric ions; however, 3-phenylsydnone was free from pro-… properties of a model compound 3-phenylsydnone (Fig. 1). The …
Number of citations: 37 onlinelibrary.wiley.com
K Turnbull, DM Krein, SA Tullis - Synthetic communications, 2003 - Taylor & Francis
… Various 4-arylethynyl sydnones 2 can be prepared in good yields by reaction of 4-bromo-3-phenylsydnone (1) with aryl acetylenes under palladium catalysis. … To date, two routes have been …
Number of citations: 16 www.tandfonline.com
A Haneda, T Imagawa, M Kawanisi - Bulletin of the Chemical Society of …, 1976 - journal.csj.jp
Thermal reaction of 3-phenylsydnone with isoprene or 2,3-dimethylbutadiene gave 2-methyl- or 2,6-dimethyl-7-phenyl-1,7-diazatricyclo [2.2.1.0 ]heptane, together with 3-isopropenyl-1-…
Number of citations: 23 www.journal.csj.jp
K Satyanarayana, MNA Rao - Journal of pharmaceutical …, 1995 - Wiley Online Library
… The desired 4-acetyl-3-phenylsydnone was obtained by a slight modification of the earlier method. In the earlier method, it was obtained by acetylation of 3-pheny1~ydnone.l~ However, …
Number of citations: 61 onlinelibrary.wiley.com
GA Olah, DP Kelly, N Suciu - Journal of the American Chemical …, 1970 - ACS Publications
… The behavior of the proton on the exocyclic oxygen atom of 3-phenylsydnone, intermediate … Our results clearly show that 3-phenylsydnone is protonated on the exocyclic oxygen atom, …
Number of citations: 13 pubs.acs.org
K Takagi, M Shiro, S Takeda… - Journal of the American …, 1992 - ACS Publications
… We found previously that 3-phenylsydnone reacts with TV-phenylmaleimide to produce a diimide derivative of tetracarboxylic acid, 3,5,9,11 -tetraoxo-4,10,13-triphenyl-1,4,10,13-…
Number of citations: 10 pubs.acs.org
A Balaguer, R Selhorst, K Turnbull - Synthetic Communications, 2013 - Taylor & Francis
… yields of 4-acetyl-3-phenylsydnone (2) from 3-phenylsydnone (1) using boron trifluoride … for the synthesis of 4-acetyl-3-phenylsydnone (2) from 3-phenylsydnone (1) in similar or better …
Number of citations: 13 www.tandfonline.com
S Inoue, N Asai, G Yasuda, T Hori - Bulletin of the Chemical Society of …, 1977 - journal.csj.jp
… The reaction of 3-phenylsydnone with butylmagnesium bromide in THF at 2 C gave the … 3-Phenylsydnone derivative 13 was dehydrated by means of phosphoryl chloride and …
Number of citations: 6 www.journal.csj.jp
VN Kalinin, SF Min - Journal of organometallic chemistry, 1988 - Elsevier
… We first obtained 4-copper-3-phenylsydnone (I) in situ by the reaction of 4-lithio-3-phenylsydnone … Depending on the reagent ratio, the action of CuBr on 4-lithio-3-phenylsydnone leads to I or …
Number of citations: 58 www.sciencedirect.com

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